molecular formula C18H21ClN2O3 B188292 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 6148-13-6

3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B188292
CAS RN: 6148-13-6
M. Wt: 348.8 g/mol
InChI Key: VGPGZWSPFWNOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CEP-9722, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the inhibition of various enzymes and signaling pathways. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione inhibits the activity of cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle progression and gene expression, respectively. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid.

Biochemical And Physiological Effects

3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione improves insulin sensitivity and glucose homeostasis, leading to the improvement of metabolic function. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione reduces beta-amyloid accumulation and improves cognitive function, leading to the prevention or treatment of cognitive decline.

Advantages And Limitations For Lab Experiments

3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. In cancer research, further studies are needed to determine the optimal dosage and administration of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, as well as its potential use in combination with other cancer therapies. In diabetes research, further studies are needed to determine the long-term effects of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione on glucose and lipid metabolism, as well as its potential use in the prevention or treatment of diabetic complications. In Alzheimer's disease research, further studies are needed to determine the optimal dosage and administration of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, as well as its potential use in combination with other Alzheimer's disease therapies.

Synthesis Methods

3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a three-step process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-ethylpiperidine and chloroacetyl chloride. The final product is obtained through the reaction of the intermediate product with maleic anhydride.

Scientific Research Applications

3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been found to improve insulin sensitivity and glucose homeostasis. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to reduce beta-amyloid accumulation and improve cognitive function.

properties

CAS RN

6148-13-6

Product Name

3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C18H21ClN2O3/c1-3-12-6-4-5-11-20(12)16-15(19)17(22)21(18(16)23)13-7-9-14(24-2)10-8-13/h7-10,12H,3-6,11H2,1-2H3

InChI Key

VGPGZWSPFWNOMA-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CCC1CCCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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